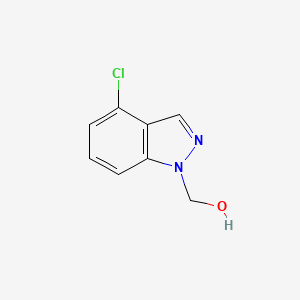

(4-Chloro-1H-indazol-1-yl)methanol

Description

Significance of the Indazole Heterocycle in Chemical and Medicinal Sciences

The indazole core is a versatile scaffold that has captured the attention of chemists and pharmacologists for decades. austinpublishinggroup.comnih.gov Though relatively rare in nature, synthetic indazole derivatives have demonstrated a remarkable breadth of pharmacological properties. nih.govpnrjournal.com This has led to extensive research into their synthesis and potential therapeutic applications. austinpublishinggroup.com

The significance of the indazole scaffold is underscored by its presence in several FDA-approved drugs. rsc.orgrsc.org These include treatments for a range of conditions, highlighting the scaffold's adaptability in drug design. The biological activities associated with indazole derivatives are diverse and include:

Anticancer: A significant number of indazole-containing compounds have been investigated for their anti-tumor properties. rsc.orgresearchgate.net For instance, pazopanib (B1684535) is a multi-kinase inhibitor with an indazole core that has shown significant anti-cancer activity. rsc.org

Anti-inflammatory: The indazole structure is found in non-steroidal anti-inflammatory drugs (NSAIDs) like benzydamine. taylorandfrancis.comresearchgate.net

Antiemetic: Granisetron, a 5-HT3 receptor antagonist used to prevent nausea and vomiting associated with cancer chemotherapy, features an indazole moiety. pnrjournal.comresearchgate.net

Other Therapeutic Areas: The applications of indazole derivatives extend to anti-arrhythmic, antifungal, antibacterial, and anti-HIV activities. nih.govresearchgate.netnih.gov

The indazole nucleus can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.gov The 1H-tautomer is generally more thermodynamically stable. nih.govresearchgate.net The ability of the indazole ring to act as both a hydrogen bond donor and acceptor, similar to the indole (B1671886) ring for which it can be a bioisostere, contributes to its utility in drug discovery. pharmablock.com

Contextualization of (4-Chloro-1H-indazol-1-yl)methanol within the Indazole Family

This compound is a specific derivative of the 1H-indazole scaffold. Its structure is characterized by a chlorine atom at the 4-position of the indazole ring and a hydroxymethyl (-CH2OH) group attached to one of the nitrogen atoms of the pyrazole (B372694) ring.

The synthesis of indazole derivatives, including those with substitutions like the chloro and hydroxymethyl groups in this compound, is a key area of research. For example, the synthesis of 4-chloro-1H-indazole has been achieved from starting materials like 2-methyl-3-chloroaniline. chemicalbook.com The addition of a hydroxymethyl group to the indazole nitrogen can be accomplished through reactions with formaldehyde (B43269). nih.govacs.org

The presence of the chlorine atom at the 4-position can influence the electronic properties and reactivity of the indazole ring system. Halogenated indazoles are important intermediates in the synthesis of more complex molecules, including potent therapeutic agents. For instance, 7-bromo-4-chloro-1H-indazol-3-amine is a key intermediate in the synthesis of Lenacapavir, a treatment for HIV-1 infections. researchgate.netmdpi.comchemrxiv.org

The hydroxymethyl group at the N1 position introduces a site for further chemical modification and can impact the molecule's solubility and ability to form hydrogen bonds. The study of such substituted indazoles is crucial for developing new compounds with tailored biological activities.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7ClN2O |

|---|---|

Molecular Weight |

182.61 g/mol |

IUPAC Name |

(4-chloroindazol-1-yl)methanol |

InChI |

InChI=1S/C8H7ClN2O/c9-7-2-1-3-8-6(7)4-10-11(8)5-12/h1-4,12H,5H2 |

InChI Key |

GINNAOGWJLCVAE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=NN2CO)C(=C1)Cl |

Origin of Product |

United States |

Research Applications and Structure Activity Relationship Sar Studies of 4 Chloro 1h Indazol 1 Yl Methanol and Its Analogs

Role as Synthetic Intermediates for Advanced Chemical Structures

(4-Chloro-1H-indazol-1-yl)methanol and its analogs are valuable synthetic intermediates for the construction of more complex molecules with therapeutic potential. The indazole core itself is a key building block in the synthesis of a variety of heterocyclic compounds. researchgate.netorientjchem.org The functional groups on the indazole ring, such as the chloro group and the hydroxymethyl group, provide reactive sites for further chemical modifications. These modifications are crucial for developing compounds with improved potency, selectivity, and pharmacokinetic properties. For instance, the indazole scaffold can be elaborated through reactions like Suzuki-Miyaura cross-coupling to introduce diverse aryl or heteroaryl substituents, expanding the chemical space for drug discovery. researchgate.net

Medicinal Chemistry Research Pathways for Indazole Derivatives

The indazole scaffold has been extensively explored in various medicinal chemistry research pathways, leading to the discovery of numerous compounds with significant biological activities.

The indazole moiety is a well-established pharmacophore in the design of kinase inhibitors, which are crucial in cancer therapy. nih.govresearchgate.net Several FDA-approved anticancer drugs, such as Axitinib, Pazopanib (B1684535), and Entrectinib (B1684687), feature an indazole core, highlighting its importance in this therapeutic area. nih.govresearchgate.net Indazole derivatives have been shown to inhibit various kinases, including tyrosine kinases and serine/threonine kinases. nih.govresearchgate.net

VEGFR-2 Inhibitors: The inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2) is a validated strategy for anti-angiogenic cancer therapy. nih.gov Researchers have designed and synthesized indazole derivatives that potently inhibit VEGFR-2. For example, a series of indazole-pyrimidine-based derivatives showed promising VEGFR-2 inhibitory activity, with the potency influenced by the nature of the substituent at the 2-position of the pyrimidine (B1678525) ring. nih.gov Another study identified an indazole derivative, compound 30 , as a highly potent VEGFR-2 inhibitor with an IC50 of 1.24 nM, which also demonstrated significant anti-angiogenic effects in cellular and in vivo models. nih.gov

FGFR Inhibitors: Fibroblast growth factor receptors (FGFRs) are implicated in various cancers. mdpi.com Fragment-led de novo design has led to the discovery of 1H-indazole-based derivatives as inhibitors of FGFR1-3. mdpi.com One such compound, 106 , exhibited inhibitory activity against FGFR1-3 in the micromolar range with excellent ligand efficiency. mdpi.com Another study identified [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine (1 ) as an inhibitor of FGFR1 with an IC50 value of 100 nM. benthamdirect.com

ERK1/2 Inhibitors: The extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of the MAPK signaling pathway, which is often dysregulated in cancer. A series of indazole amide-based compounds were developed as potent inhibitors of ERK1/2, demonstrating inhibition of cancer cell growth and ERK signaling. nih.gov

ROCK-II Inhibitors: Rho-associated coiled-coil containing protein kinase (ROCK) is a target for various diseases. nih.govresearchgate.net A series of 1-(4-(1H-indazol-5-yl)piperazin-1-yl)-2-hydroxy (or 2-amino) analogs and 1-(4-(1H-indazol-5-ylamino)piperidin-1-yl)-2-hydroxy (or 2-amino) analogs were designed as ROCK-II inhibitors. nih.gov Compounds like SR-1459 showed high potency with an IC50 of 13 nM against ROCK-II. nih.gov

Other Kinase Targets: Indazole derivatives have also been investigated as inhibitors of other kinases, such as anaplastic lymphoma kinase (ALK), where entrectinib (127 ) showed high activity with an IC50 of 12 nM. mdpi.com Scaffold hopping from indole (B1671886) to indazole has also yielded dual inhibitors of MCL-1 and BCL-2. rsc.org

The indazole scaffold is a recurrent structural motif in drugs active on the central nervous system (CNS). researchgate.netresearchgate.net Indazole derivatives have been investigated for their potential in treating various neurological and mental health disorders.

Serotonergic Psychedelic Agents: Novel indazole derivatives are being explored as serotonergic psychedelic agents for the potential treatment of psychosis, mental illness, and other CNS disorders. nih.gov

Butyrylcholinesterase (BChE) Inhibitors: In the context of Alzheimer's disease, indazole derivatives have been synthesized as selective inhibitors of butyrylcholinesterase (BChE). monash.eduresearchgate.net One such compound, 4q , demonstrated potent and selective BChE inhibitory activity and showed potential for blood-brain barrier permeability. monash.eduresearchgate.net

Monoamine Oxidase (MAO) Inhibitors: N-alkyl-substituted indazole-5-carboxamide derivatives have been developed as potential inhibitors of monoamine oxidase B (MAO-B) for the treatment of Parkinson's disease and other neurological disorders. mdpi.com Compounds 176 and 177 showed nanomolar potency towards MAO-B. mdpi.com

Indazole derivatives have been shown to modulate the activity of various enzymes implicated in disease.

IDO1 Enzyme Inhibition: Indoleamine 2,3-dioxygenase 1 (IDO1) is an immunosuppressive enzyme and a target for cancer immunotherapy. researchgate.netacs.orgrsc.org The indazole scaffold has been identified as a key feature for interacting with the IDO1 active site. researchgate.net Several indazole derivatives have been designed and synthesized as IDO1 inhibitors, with some showing potent activity. researchgate.netacs.orgacs.org For instance, a series of 1,3-dimethyl-6-amino indazole derivatives were designed based on the structure of the IDO1 active site. researchgate.net

COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme involved in inflammation and pain. nih.govdovepress.com A series of novel (aza)indazole derivatives were developed as selective COX-2 inhibitors. nih.gov Compound 16 from this series exhibited an IC50 value of 0.409 µM for COX-2 with excellent selectivity over COX-1. nih.gov Benzydamine, an indazole derivative, is used topically as a non-steroidal anti-inflammatory drug (NSAID) and has been shown to reduce the release of pro-inflammatory cytokines. dovepress.com

Indazole-based compounds have been investigated for their ability to modulate the activity of various receptors.

Glucagon (B607659) Receptor Antagonists: Antagonism of the glucagon receptor is a promising strategy for treating type 2 diabetes. nih.govnih.gov Several series of indazole-based glucagon receptor antagonists have been discovered. nih.govnih.govgoogle.comgoogle.com For example, indazole- and indole-based compounds were designed based on an earlier pyrazole-based lead, leading to potent antagonists with good in vivo activity. nih.gov Another study reported the discovery of indazole-based β-alanine derivatives as potent and orally bioavailable glucagon receptor antagonists. nih.gov

Glucokinase Activators: Glucokinase activators represent a potential treatment for type 2 diabetes. nih.govnih.gov A scaffold morphing and structure-based drug design approach led to the discovery of 1,4-disubstituted indazoles as a novel class of glucokinase activators. nih.gov Another study identified a potent indazole-based glucokinase activator, 42 , with favorable preclinical pharmacokinetic properties and in vivo efficacy. nih.gov

Cannabinoid CB1 Agonists: The indazole core is a feature of some synthetic cannabinoids that act as agonists for the cannabinoid 1 (CB1) receptor. researchgate.netnih.gov Compounds like ADB-FUBINACA, which contains an indazole scaffold, have been shown to be highly potent CB1 agonists. nih.gov Research has also been conducted on tetrahydroindazole (B12648868) derivatives as potent and peripherally selective CB1 receptor inverse agonists. nih.gov

The indazole scaffold has demonstrated a broad spectrum of antimicrobial and antiparasitic activities. researchgate.netnih.govnih.govorientjchem.orgmdpi.comnih.gov

Antibacterial Activity: Indazole derivatives have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. researchgate.netorientjchem.org For instance, a series of N-methyl-3-aryl indazoles exhibited inhibitory activity against strains like Xanthomonas campestris and Bacillus megaterium. nih.govorientjchem.org

Antifungal Activity: Indazole derivatives have also been investigated for their antifungal properties against strains such as Candida albicans. nih.govorientjchem.org

Antiparasitic Activity: A novel series of 1H-indazole-based derivatives were investigated for their potential against the parasite Trypanosoma brucei. Compound 199 was identified as a potent inhibitor with good in vivo tolerability. mdpi.com

Structure-Activity Relationship (SAR) Analysis for Functional Optimization

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. Understanding these relationships is crucial for optimizing the therapeutic potential of this class of compounds.

The substitution pattern on the benzene (B151609) portion of the indazole ring plays a critical role in modulating the biological activity of these compounds. The presence of a chlorine atom at the C4-position, as seen in this compound, can significantly influence the molecule's properties.

SAR studies on various indazole series have highlighted the importance of the C4-position. For instance, in a series of indazole arylsulfonamides developed as CCR4 antagonists, methoxy- or hydroxyl-containing groups at the C4 position were found to be the most potent. acs.org This suggests that hydrogen bonding capacity and electronic effects at this position are key determinants of activity. While direct SAR data for the 4-chloro substituent in the context of CCR4 antagonism is not specified, the general principle of C4-substitution being a critical factor holds true. acs.org

Further studies on indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors revealed that substituent groups at both the 4-position and 6-position of the 1H-indazole scaffold are crucial for inhibitory activity. nih.gov This dual-site importance indicates that the electronic landscape across the benzene ring of the indazole nucleus interacts specifically with the target protein.

In another example, the development of 1H-indazole analogues as irreversible and mutant-selective EGFR inhibitors demonstrated the impact of substitution patterns. nih.gov While this study did not specifically focus on the C4-chloro group, it reinforces the concept that the placement of substituents on the indazole ring is a key element in achieving selective and potent biological activity.

The following table summarizes the observed effects of substitutions at various positions on the indazole ring from different studies.

| Indazole Position | Substituent | Observed Effect | Target/Application |

| C4 | Methoxy, Hydroxy | Potent antagonism | CCR4 Antagonists acs.org |

| C4 and C6 | Various groups | Crucial for inhibition | IDO1 Inhibitors nih.gov |

| C5, C6, C7 | Small groups | Tolerated, C6 preferred | CCR4 Antagonists acs.org |

| C3 | Substituted carbohydrazide | Strong inhibitory activity | IDO1 Inhibitors nih.gov |

The N1-position of the indazole ring is a common site for substitution, and the nature of the substituent at this position can dramatically alter the compound's interaction with biological targets. The N1-substituent can influence the molecule's conformation, solubility, and ability to form key interactions within a binding pocket.

For this compound, the N1-substituent is a hydroxymethyl group. This group can participate in hydrogen bonding, which can be crucial for anchoring the molecule to its biological target.

In the context of CCR4 antagonists, N1-meta-substituted benzyl (B1604629) groups with an α-amino-3-[(methylamino)acyl] group were identified as the most potent N1-substituents. acs.org This highlights the importance of a specific and somewhat complex substituent at the N1-position for optimal activity.

Studies on haspin inhibitors revealed that amide coupling at the N1 position of the indazole ring with m-hydroxyphenyl acetic acid resulted in a compound with an IC50 value of 78 nM. researchgate.net This demonstrates that a well-chosen N1-substituent can lead to highly potent and selective inhibitors.

The regioselectivity of N-alkylation of the indazole scaffold is a critical aspect of synthesis, as the 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. nih.gov The choice of alkylating agent and reaction conditions can favor the formation of the desired N1-substituted isomer. nih.gov For example, using sodium hydride in tetrahydrofuran (B95107) with an alkyl bromide has been shown to be a promising system for N1-selective indazole alkylation. nih.gov

The table below illustrates the impact of different N1-substituents on the biological activity of indazole derivatives.

| N1-Substituent Type | Example | Impact on Activity | Target/Application |

| Acyl | m-hydroxyphenyl acetic acid amide | Potent inhibition (IC50 = 78 nM) | Haspin Inhibitors researchgate.net |

| Benzyl | meta-substituted benzyl with α-amino-3-[(methylamino)acyl] group | Most potent antagonists | CCR4 Antagonists acs.org |

| Alkyl | General alkyl groups | Regioselectivity depends on synthesis conditions | General Synthesis nih.govrsc.org |

| Aryl | General aryl groups | Regioselective synthesis possible | General Synthesis nih.gov |

The indazole scaffold serves as a versatile template for rational drug design, allowing for the development of targeted therapies through various strategies. nih.govnih.govtandfonline.com These strategies often involve structure-based design, scaffold hopping, and molecular hybridization.

Structure-based drug design has been successfully employed to develop novel indazole-based diarylurea derivatives as anticancer agents targeting the c-kit proto-oncogene. nih.gov By analyzing the binding site of the target, researchers can design indazole analogs with optimized interactions. Molecular docking studies are often used to explore these interactions and predict the binding affinity of new designs. nih.gov

Scaffold hopping is another powerful strategy where the core scaffold of a known active compound is replaced with an indazole ring system while maintaining the key pharmacophoric features. This approach was used to develop potent FGFR inhibitors from a 1H-indazol-3-amine scaffold. nih.gov

Knowledge-based design, which leverages existing SAR data, has been used to guide the synthesis of 1H-indazole amide derivatives as inhibitors of extracellular signal-regulated kinase 1/2 (ERK1/2). nih.gov This approach relies on understanding the established relationships between structural modifications and biological activity to propose new, more effective compounds.

The development of PLK4 inhibitors for cancer therapy also utilized the N-(1H-indazol-6-yl)benzenesulfonamide core structure, employing structural simplification and fragment growth methodologies to synthesize highly effective inhibitors. rsc.org

Glycosylation Chemistry and Carbohydrate Applications of Indazolylmethanols

Glycosylation, the attachment of carbohydrates to other molecules, is a critical process in biology and has significant applications in drug development. nih.govresearchgate.net The introduction of sugar moieties can improve the pharmacokinetic properties of a drug, such as its solubility, stability, and bioavailability. nih.gov

Indazolylmethanols, with their reactive hydroxyl group, are potential substrates for glycosylation reactions. The synthesis of N-glycosyl-indazolylmethanols would involve the formation of a glycosidic bond between the anomeric carbon of a sugar and the oxygen atom of the hydroxymethyl group at the N1-position of the indazole ring.

While direct examples of the glycosylation of this compound are not prevalent in the reviewed literature, the principles of chemical and enzymatic glycosylation are well-established. nih.govrsc.org Photoinduced glycosylation is an emerging environmentally friendly method for forming glycosidic bonds. researchgate.net

The application of glycosylation to indazole-based therapeutics could lead to the development of novel glycoconjugates with enhanced properties. For example, glycosylated indazole derivatives could exhibit improved water solubility, which is often a challenge for small molecule drugs. Furthermore, the carbohydrate moiety could be designed to target specific lectins or transporters on the surface of cells, leading to more targeted drug delivery. The versatility of glycosylation also allows for the use of carbohydrates as temporary hydrophilic protecting groups during the synthesis of complex molecules. nih.gov

Future Research Directions and Emerging Trends in 4 Chloro 1h Indazol 1 Yl Methanol Research

Innovation in Sustainable Synthetic Methodologies for Indazole Derivatives

The chemical synthesis of indazole derivatives is a well-established field, yet the future demands a paradigm shift towards more environmentally benign and efficient methods. The principles of green chemistry are increasingly being applied to the synthesis of these vital compounds. Future research will likely focus on several key areas of innovation:

Catalysis: The development and application of novel catalytic systems will be crucial. This includes the use of earth-abundant metals, nanocatalysts, and biocatalysts to facilitate the construction of the indazole ring and the introduction of substituents with high atom economy.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processes, including enhanced safety, improved scalability, and precise control over reaction parameters. The adoption of flow chemistry for the synthesis of (4-Chloro-1H-indazol-1-yl)methanol and its analogs could lead to more efficient and reproducible manufacturing processes.

Alternative Solvents and Reaction Conditions: The use of hazardous and volatile organic solvents is a major environmental concern. Research into the use of greener alternatives, such as water, supercritical fluids, and ionic liquids, will be a key trend. Additionally, microwave-assisted and ultrasound-promoted synthesis can offer faster reaction times and improved yields.

Advanced Mechanistic and Computational Studies for Rational Design

A deep understanding of the molecular mechanisms of action is fundamental to the rational design of more potent and selective therapeutic agents. For this compound and its derivatives, future research will heavily rely on a synergistic combination of experimental and computational approaches.

Computational studies have already demonstrated their importance in predicting the potential biological activities of novel compounds, allowing for the optimization of molecular structures to enhance efficacy. longdom.orglongdom.org Advanced computational techniques that will drive future research include:

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: These hybrid methods allow for a more accurate description of enzyme-inhibitor interactions, providing detailed insights into the binding modes and reaction mechanisms of indazole derivatives.

Machine Learning and Artificial Intelligence (AI): AI-powered algorithms can be trained on large datasets of chemical structures and biological activities to predict the therapeutic potential of new compounds, identify potential off-target effects, and optimize pharmacokinetic properties.

Advanced Molecular Dynamics (MD) Simulations: Techniques such as metadynamics and umbrella sampling can be used to explore the complete energy landscape of ligand binding and unbinding events, providing a more dynamic picture of the interactions between indazolylmethanols and their biological targets.

Expanding the Scope of Bioactivity and Therapeutic Potential of Substituted Indazolylmethanols

The therapeutic potential of indazole derivatives is vast, with research highlighting their roles as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. ontosight.ai Future investigations into this compound and other substituted indazolylmethanols will aim to broaden this scope even further.

Key areas for exploration include:

Anticancer Properties: Researchers are actively exploring indazole derivatives as potential anticancer agents, with studies showing promise in inhibiting tumor growth and inducing apoptosis in cancer cells. ontosight.ai Future work will focus on identifying specific cancer cell lines that are particularly sensitive to this compound and elucidating the underlying molecular pathways.

Neuroprotective Effects: Certain indazole derivatives have shown the ability to protect brain cells from damage, suggesting potential applications in the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease. ontosight.ai Investigating the neuroprotective properties of this compound could open up new avenues for treating these debilitating conditions.

Antimicrobial and Anti-inflammatory Activity: The indazole scaffold has been a source of compounds with significant antimicrobial and anti-inflammatory properties. ontosight.ai Future studies will likely explore the efficacy of this compound against a range of pathogens and its potential to modulate key inflammatory pathways.

Integration with Modern Drug Discovery Paradigms and Chemical Biology Approaches

The journey of a compound from a laboratory curiosity to a clinically approved drug is a long and complex process. The integration of this compound research with modern drug discovery paradigms and chemical biology approaches will be essential for accelerating this journey.

Emerging trends in this area include:

Phenotypic Screening: This approach involves testing compounds in cell-based or whole-organism models to identify those that produce a desired phenotypic change, without prior knowledge of the molecular target. This can lead to the discovery of first-in-class drugs with novel mechanisms of action.

Chemical Proteomics: This powerful technique can be used to identify the direct protein targets of a small molecule within a complex biological system. Applying chemical proteomics to this compound will be crucial for target validation and understanding its mechanism of action.

Targeted Drug Delivery: The development of drug delivery systems that can specifically target diseased tissues while minimizing exposure to healthy tissues is a major goal of modern medicine. Encapsulating this compound in nanoparticles or conjugating it to targeting ligands could enhance its therapeutic index and reduce potential side effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Chloro-1H-indazol-1-yl)methanol, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves halogenation and hydroxylation steps. For example, indazole derivatives can undergo nucleophilic substitution at the 4-position using chlorinating agents (e.g., POCl₃), followed by hydroxymethylation via aldehyde intermediates. Reaction parameters such as temperature (e.g., 60–80°C for chlorination), solvent polarity (e.g., DMF for solubility), and stoichiometric ratios (1:1.2 indazole:chlorinating agent) are critical for yield optimization . Purity is monitored via TLC (silica gel, ethyl acetate/hexane 3:7) and confirmed by NMR (e.g., δ 8.2 ppm for indazole protons) .

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the hydroxymethyl group (δ 4.8–5.2 ppm for -CH₂OH) and aromatic protons (δ 7.5–8.5 ppm). Chlorine substituents cause deshielding in adjacent carbons (e.g., C4 at δ 140–145 ppm) .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 197.6 (C₈H₆ClN₂O). Fragmentation patterns confirm loss of -CH₂OH (Δ m/z 31) .

- IR : O-H stretch (~3300 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) .

Q. What stability considerations are critical for handling this compound in experimental workflows?

- Methodological Answer : The compound is hygroscopic and light-sensitive. Storage under inert atmosphere (N₂/Ar) at –20°C in amber vials is recommended. Thermal stability can be assessed via TGA (decomposition onset ~180°C). Hydroxymethyl groups may oxidize; stabilizers like BHT (0.1% w/w) are often added .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) with SHELXL refinement provides bond-length precision (±0.01 Å) and torsional angles. For example, the dihedral angle between indazole and hydroxymethyl groups can be determined (e.g., 15–25°), influencing reactivity in catalytic systems. WinGX/ORTEP visualization aids in interpreting anisotropic displacement parameters .

Q. What strategies address contradictory data in biological activity assays involving this compound?

- Methodological Answer : Contradictions (e.g., varying IC₅₀ values in enzyme inhibition) may arise from assay conditions (pH, ionic strength) or impurities. Mitigation steps:

- Reproducibility Checks : Triplicate runs with internal controls (e.g., staurosporine for kinase assays).

- HPLC Purity Analysis : Ensure >98% purity (C18 column, acetonitrile/water gradient).

- Docking Studies : Use AutoDock Vina to correlate activity with binding poses (e.g., H-bonding with Ser123 of target proteins) .

Q. How does the electronic environment of the chloro-substituent influence reactivity in cross-coupling reactions?

- Methodological Answer : The 4-Cl group activates the indazole ring for Pd-catalyzed couplings (e.g., Suzuki-Miyaura). DFT calculations (B3LYP/6-31G*) show enhanced electrophilicity at C7 (Mulliken charge: +0.25 e). Experimental validation: React with phenylboronic acid (1.2 eq, Pd(PPh₃)₄, K₂CO₃, 80°C) to yield biphenyl derivatives .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- LogP : Calculated via ChemAxon (2.1 ± 0.3), indicating moderate lipophilicity.

- ADMET : SwissADME predicts high GI absorption (90%) but CYP3A4 inhibition risk. MD simulations (GROMACS) assess membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.